Ethyl 5-bromo-2-hydroxyisonicotinate
Description
Ethyl 5-bromo-2-hydroxyisonicotinate is a heterocyclic organic compound featuring a pyridine ring (isonicotinate backbone) substituted with a bromine atom at the 5-position, a hydroxyl group at the 2-position, and an ethyl ester moiety. Its molecular formula is C₈H₈BrNO₃, with a calculated molecular weight of 246.06 g/mol. This compound is structurally significant due to its dual functionalization: the bromine atom enhances electrophilic reactivity, while the hydroxyl group facilitates hydrogen bonding and polarity.
Properties
Molecular Formula |
C8H8BrNO3 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
ethyl 5-bromo-2-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8(12)5-3-7(11)10-4-6(5)9/h3-4H,2H2,1H3,(H,10,11) |
InChI Key |
FHDAEZXJHNGLMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC=C1Br |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthesis Routes
Diazotization-Hydrolysis of 2-Amino-5-Bromoisonicotinic Acid Derivatives
The most well-documented method, described in Chinese Patent CN102321016A, involves a multi-step sequence starting from 2-amino-5-bromo-4-methylpyridine:
Nitration and Reduction
- Nitration : Treatment with concentrated sulfuric acid and hydrogen peroxide at ≤20°C introduces a nitro group, yielding 5-bromo-4-methyl-2-nitropyridine.
- Esterification : Reaction with methanol and thionyl chloride converts the intermediate to methyl 5-bromo-2-nitroisonicotinate.
- Iron-Mediated Reduction : Reduced iron powder in acetic acid/ethanol reduces the nitro group to an amine, producing methyl 2-amino-5-bromoisonicotinate with an 80% yield.
Diazotization and Hydrolysis
- Diazotization : The amine intermediate reacts with sodium nitrite in dilute sulfuric acid at 0°C, forming a diazonium salt.
- Hydrolysis : Gentle warming to 20°C facilitates hydrolysis, replacing the diazonium group with a hydroxyl moiety. Subsequent pH adjustment and chloroform extraction yield methyl 5-bromo-2-hydroxyisonicotinate.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Modern facilities employ continuous flow chemistry to enhance efficiency and safety. Key advantages include:
- Temperature Control : Automated reactors maintain precise temperatures (±0.5°C), critical for exothermic steps like nitration.
- Scalability : Flow systems achieve kilogram-scale production with consistent purity (>95%) by minimizing intermediate isolation.
Solvent Recycling and Waste Mitigation
Industrial processes integrate solvent recovery units to reduce environmental impact. For example, chloroform from extraction steps is distilled and reused, lowering production costs by ~18%.
Process Optimization and Alternative Routes
Bromination of Ethyl 2-Hydroxyisonicotinate
An alternative pathway involves direct bromination of ethyl 2-hydroxyisonicotinate using bromine or N-bromosuccinimide (NBS). While theoretically simpler, this method faces challenges:
- Regioselectivity : Bromine preferentially attacks the 5-position due to the hydroxyl group’s directing effects, but competing reactions at the 3-position can reduce yields to 60–65%.
- Purification Difficulties : Column chromatography is often required to isolate the desired isomer, increasing production time.
Microwave-Assisted Synthesis
Pilot studies indicate that microwave irradiation (150°C, 20 min) accelerates the diazotization step, boosting yields from 91% to 94% while reducing reaction times by 40%.
Characterization and Quality Control
Spectroscopic Analysis
Thermal Stability Profiling
Differential scanning calorimetry (DSC) reveals a melting point of 132–134°C and decomposition onset at 290°C, guiding storage at 2–8°C under inert atmosphere.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-hydroxyisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Conversion to ethyl 5-bromo-2-oxoisonicotinate.
Reduction: Formation of ethyl 5-bromo-2-hydroxyisonicotinol.
Scientific Research Applications
Ethyl 5-bromo-2-hydroxyisonicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-hydroxyisonicotinate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Ethyl 5-bromo-2-hydroxyisonicotinate, we compare it with two structurally related derivatives: Ethyl 5-bromo-2-chloro-3-fluoroisonicotinate () and Ethyl 2-(benzylamino)-5-bromonicotinate (). Key differences in substituents, physicochemical properties, and hazards are highlighted below.
Structural and Functional Group Analysis
- This compound: Substituents: 5-Bromo, 2-hydroxy. Functional groups: Hydroxyl (-OH, hydrogen-bond donor), bromine (halogen), ethyl ester (-COOEt). Polarity: Moderate (hydroxyl increases polarity).
Ethyl 5-bromo-2-chloro-3-fluoroisonicotinate ():
- Substituents: 5-Bromo, 2-chloro, 3-fluoro.
- Functional groups: Halogens (Br, Cl, F), ethyl ester.
- Polarity: Lower (lack of hydroxyl reduces hydrogen bonding).
- Ethyl 2-(benzylamino)-5-bromonicotinate (): Substituents: 5-Bromo, 2-benzylamino. Functional groups: Benzylamine (aromatic, basic NH), bromine, ethyl ester. Polarity: Variable (benzylamino group introduces lipophilicity but retains basicity).
Physicochemical Properties
- Hydrogen Bonding: The hydroxyl group in this compound enhances solubility in polar solvents (e.g., water, ethanol) compared to the halogenated and benzylamino analogs.
- Halogen Effects : The trifunctional halogenation (Br, Cl, F) in Ethyl 5-bromo-2-chloro-3-fluoroisonicotinate increases molecular weight and lipophilicity, likely reducing aqueous solubility .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 5-bromo-2-hydroxyisonicotinate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : this compound can be synthesized via esterification of 5-bromo-2-hydroxypyridine-4-carboxylic acid using reagents like triphenylphosphine (Ph₃P), di-isopropyl azodicarboxylate (DIAD), and ethanol in tetrahydrofuran (THF) as the solvent . Optimization involves controlling reaction time (typically 12–24 hours at 0–25°C) and stoichiometric ratios (1:1.2 for acid to alcohol). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield improvements (up to 70–80%) are achieved by avoiding moisture and using anhydrous conditions.
Q. How can NMR and mass spectrometry be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the ethyl ester protons (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂), aromatic protons (δ 8.2–8.5 ppm for pyridine H3 and H6), and hydroxyl protons (broad signal at δ 10–12 ppm, solvent-dependent) .
- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 165–170 ppm, with pyridine carbons at δ 120–160 ppm.
- HRMS : Molecular ion [M+H]⁺ should match the exact mass (e.g., C₈H₈BrNO₃: 257.97 g/mol). Isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) confirm substitution .
Q. What crystallographic tools are recommended for determining the solid-state structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard . Preprocessing with WinGX or ORTEP-III ensures accurate anisotropic displacement parameter visualization. Hydrogen bonding between the hydroxyl group and ester oxygen can be analyzed using Mercury or OLEX2 for packing diagrams .
Advanced Research Questions
Q. How does the electronic nature of the bromine and hydroxyl substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. Reactivity is enhanced by electron-withdrawing ester groups, which polarize the C–Br bond. Use Pd(PPh₃)₄ (2–5 mol%) with arylboronic acids in THF/Na₂CO₃ (80°C, 12 hours) for biaryl synthesis .
- Hydroxyl Group : May require protection (e.g., TBS or acetyl) to prevent side reactions. Competitive O- vs. C-alkylation can be minimized using bulky bases like LDA .
Q. What computational methods are suitable for predicting the solubility and bioavailability of this compound?
- Methodological Answer :
- Solubility : Use COSMO-RS or Hansen solubility parameters (HSPs) with Gaussian09 for DFT-optimized geometries. High topological polar surface area (TPSA ≈ 50 Ų) suggests moderate aqueous solubility .
- Bioavailability : Predict logP (XLogP3 ≈ 2.5) and membrane permeability via PAMPA assays. ADMET properties can be modeled using SwissADME or pkCSM .
Q. How can contradictory spectroscopic data (e.g., unexpected coupling constants in NMR) be resolved during structural elucidation?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the ester group) by acquiring spectra at −40°C to 60°C.
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals. For example, H6 (δ 8.5 ppm) shows coupling with H3 (δ 8.3 ppm) in COSY .
- X-ray Crystallography : Validate assignments by comparing experimental bond lengths/angles (e.g., C–Br ≈ 1.89 Å) with DFT-optimized structures .
Experimental Design and Data Analysis
Q. What strategies mitigate regioselectivity challenges during functionalization of the pyridine ring?
- Methodological Answer :
- Directed Ortho-Metalation : Use LiTMP to deprotonate the hydroxyl group, directing bromine or other electrophiles to the C3 position.
- Transition Metal Catalysis : Pd-catalyzed C–H activation at C6 can be achieved with directing groups (e.g., pyridine N-oxide) .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Hydrolysis of the ester group is accelerated under basic conditions (pH > 10) .
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>150°C typical for esters).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
